6-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a heterocyclic compound belonging to the class of imidazoquinazolines, which are known for their diverse biological activities. This compound features a fused imidazole and quinazoline ring system, contributing to its potential pharmacological properties. It has garnered interest in medicinal chemistry due to its structural characteristics that may influence its biological activity.
The compound can be classified under the category of nitrogen-containing heterocycles, specifically within the broader family of quinazolines. It is often synthesized in laboratory settings for research purposes, particularly in the fields of medicinal chemistry and pharmacology. The compound's molecular formula is , and it has a molecular weight of approximately 178.20 g/mol.
The synthesis of 6-methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one typically involves several key steps:
For instance, one synthetic route involves reacting 2-amino-3-methylbenzamide with isocyanates under controlled conditions to yield the desired imidazoquinazoline structure .
The molecular structure of 6-methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one consists of a fused imidazole and quinazoline ring system, which contributes to its biological activity. The structural features include:
The compound's InChI key is provided for further structural reference: InChI=1S/C9H10N4O/c1-6-8(10)12-7(11-6)5-13(2)3/h5H,1-4H3,(H,10,12) .
6-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one participates in various chemical reactions that can modify its structure or enhance its biological activity:
These reactions are crucial for developing analogs that may exhibit improved pharmacological profiles .
The mechanism of action of 6-methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is primarily linked to its interaction with specific biological targets:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5